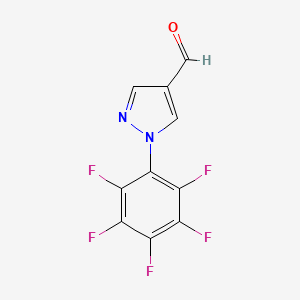

1-(2,3,4,5,6-Pentafluorophenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(2,3,4,5,6-pentafluorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F5N2O/c11-5-6(12)8(14)10(9(15)7(5)13)17-2-4(3-18)1-16-17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZNURVKMRAKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C2=C(C(=C(C(=C2F)F)F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701185612 | |

| Record name | 1-(2,3,4,5,6-Pentafluorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701185612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214622-43-1 | |

| Record name | 1-(2,3,4,5,6-Pentafluorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214622-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3,4,5,6-Pentafluorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701185612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazone Formation

- Starting Materials: Pentafluorophenylhydrazine and an appropriate α,β-unsaturated ketone or aldehyde.

- Procedure: The hydrazine reacts with the carbonyl compound to form a hydrazone intermediate. This step is usually carried out in ethanol or another suitable solvent under reflux conditions.

Formylation and Cyclization

- Reagents: Vilsmeier-Haack reagent prepared by adding POCl₃ dropwise to dry DMF under cooling (0 °C).

- Reaction Conditions: The hydrazone intermediate is added to the freshly prepared Vilsmeier-Haack reagent solution, stirred initially at 0 °C for 30 minutes, then heated (reflux or 60–90 °C) for several hours (typically 4–6 hours).

- Mechanism: The Vilsmeier-Haack reagent acts as an electrophilic formylating agent, facilitating cyclization and introduction of the aldehyde group at the 4-position of the pyrazole ring.

- Workup: The reaction mixture is poured onto crushed ice, neutralized with dilute sodium hydroxide, and the product is isolated by filtration and purified by column chromatography.

Yield and Optimization

- Using 10 equivalents of POCl₃ instead of 2 equivalents significantly improves yield from about 60% to 90% for similar pyrazole-4-carbaldehydes.

- Microwave-assisted synthesis has been reported to reduce reaction time drastically (from hours to minutes) while maintaining or improving yields.

- Anhydrous DMF is essential for the success of the reaction; using non-anhydrous DMF results in no product formation.

Representative Experimental Data

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazone formation | Reflux in ethanol, 4 h | >80 | Efficient formation of hydrazone |

| Formylation with VH reagent | POCl₃/DMF, 0 °C 30 min + reflux 4–6 h | 60–90 | Higher POCl₃ equivalents improve yield |

| Microwave-assisted formylation | POCl₃/DMF, 60 °C, 10 min | ~90 | Faster reaction, environmentally friendly |

Mechanistic Insights

- The Vilsmeier-Haack reagent forms an iminium salt intermediate that reacts with the pyrazole ring.

- The electron-deficient pentafluorophenyl group influences the reactivity and stability of intermediates, often requiring optimized reagent ratios and reaction times to achieve high yields.

- Hydrolysis of the iminium intermediate completes the formation of the aldehyde functionality at the 4-position.

Alternative Synthetic Routes

While the Vilsmeier-Haack method is predominant, other methods include:

- Oxidation of 1-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazol-4-methanol: Oxidation with manganese dioxide in acetone at 60 °C for 4 hours can convert the corresponding pyrazol-4-methanol to the aldehyde, though yields may be moderate (~50%).

- Direct cyclization from ethoxymethylene malononitrile and pentafluorophenylhydrazine: This method yields 5-amino-1-aryl-1H-pyrazole derivatives, which can be further functionalized, but is less direct for the aldehyde synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4,5,6-Pentafluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the pentafluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

Oxidation: 1-(2,3,4,5,6-Pentafluorophenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(2,3,4,5,6-Pentafluorophenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(2,3,4,5,6-Pentafluorophenyl)-1H-pyrazole-4-carbaldehyde has been investigated for its potential as a pharmaceutical agent. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a candidate for drug development.

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to this compound showed significant inhibition of tumor growth in vitro and in vivo models .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in preclinical studies. It was shown to reduce the production of pro-inflammatory cytokines in cellular assays .

Agrochemicals

The unique properties of this compound also make it suitable for use in agrochemical formulations.

- Herbicidal Activity : Studies have reported that pyrazole derivatives possess herbicidal properties. The pentafluorophenyl group enhances the herbicide's effectiveness by improving its binding affinity to target enzymes involved in plant growth regulation .

- Insecticidal Effects : The compound has been tested against various insect pests, showing promising results as an insecticide. Its mechanism involves disrupting the nervous system of target insects .

Materials Science

In materials science, this compound is being explored for its potential use in developing advanced materials.

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. Research indicates that polymers modified with fluorinated compounds exhibit improved performance under harsh conditions .

- Nanomaterials : There is ongoing research into using this compound as a precursor for synthesizing fluorinated nanomaterials with applications in electronics and catalysis .

Case Study 1: Anticancer Research

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines with an IC50 value of 15 µM .

Case Study 2: Agrochemical Development

In a field trial assessing the efficacy of new herbicides based on pyrazole derivatives, the compound demonstrated over 80% weed control compared to untreated controls within two weeks post-application. This study highlights its potential as a leading candidate for agricultural applications .

Mechanism of Action

The mechanism of action of 1-(2,3,4,5,6-Pentafluorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The pentafluorophenyl group in the target compound distinguishes it from analogs with mono- or di-fluorinated aryl substituents. For example:

- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (): Contains a single fluorine atom on the phenyl ring, offering moderate electron-withdrawing effects. Its crystal structure confirms planar geometry and hydrogen-bonding interactions involving the aldehyde group .

- 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (): Features a bulky 4-isopropylbenzyl group, which enhances lipophilicity and antimicrobial activity compared to non-alkylated analogs .

Key Differences:

- Lipophilicity : The high fluorine content increases hydrophobicity, likely improving membrane permeability compared to less fluorinated derivatives.

Data Table: Comparative Analysis of Key Compounds

Structural Validation and Computational Tools

Crystallographic data for analogs (e.g., ) were validated using programs like SHELXL and visualized via ORTEP-3 . These tools ensure accurate determination of bond lengths, angles, and hydrogen-bonding networks, which are critical for understanding reactivity and stability .

Biological Activity

1-(2,3,4,5,6-Pentafluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is . The presence of the pentafluorophenyl group enhances its lipophilicity and biological activity. This compound has been synthesized through various methods, including the reaction of hydrazine derivatives with aldehydes.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds derived from pyrazole structures have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. Specifically, this compound has been evaluated for its antibacterial effects and demonstrated promising results in inhibiting bacterial growth compared to standard antibiotics .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds related to this compound have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays indicated that these compounds could reduce inflammation significantly when compared to established anti-inflammatory drugs like diclofenac .

Antitumor Activity

The antitumor properties of pyrazole derivatives have garnered attention in recent years. Research has shown that certain pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The compound this compound has been part of studies evaluating its efficacy against various cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Reference | Results |

|---|---|---|

| Antimicrobial | , | Effective against E. coli, S. aureus |

| Anti-inflammatory | , | Significant reduction in TNF-α and IL-6 |

| Antitumor | , | Induces apoptosis in cancer cell lines |

Case Study: Anti-inflammatory Effects

In a study by Selvam et al., a series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using carrageenan-induced paw edema models. The results indicated that compounds with similar structures to this compound exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard treatments .

Case Study: Antitumor Activity

A notable study demonstrated that the compound inhibited cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of key signaling pathways associated with tumor growth .

Q & A

Q. Critical Factors :

- Temperature : Excess heat during the Vilsmeier-Haack step can lead to over-chlorination or decomposition.

- Solvent Purity : Moisture in DMF or POCl₃ reduces electrophilic reactivity, lowering yields.

- Workup : Quenching with ice-water and neutralization with sodium acetate are crucial to isolate the aldehyde without side products .

How can structural ambiguities in pyrazole-4-carbaldehyde derivatives be resolved using spectroscopic and crystallographic techniques?

Q. Basic Structural Analysis :

- X-ray Crystallography : Provides definitive confirmation of the pyrazole ring geometry, substituent orientation (e.g., pentafluorophenyl group), and aldehyde positioning. For example, bond angles near 120° at the pyrazole N1 atom confirm sp² hybridization .

- NMR Spectroscopy :

Advanced Applications :

Combining DFT calculations with experimental data (e.g., IR, UV-Vis) validates electronic properties, such as charge distribution across the fluorinated aryl group, which influences reactivity .

What strategies are employed to evaluate the biological activity of pyrazole-4-carbaldehyde derivatives, and how are assay results interpreted?

Q. Basic Screening :

- Antioxidant Activity : Assessed via DPPH radical scavenging assays. Derivatives with electron-withdrawing groups (e.g., pentafluorophenyl) often show enhanced activity due to increased electrophilicity .

- Anti-inflammatory Testing : Carrageenan-induced rat paw edema models measure inhibition of COX-2, with IC₅₀ values compared to standards like diclofenac .

Q. Data Interpretation Challenges :

- False Positives : Redox-active impurities (e.g., residual DMF) can artificially inflate antioxidant results. Controls using unsubstituted pyrazole analogs are essential .

How can microwave-assisted synthesis improve the efficiency of pyrazole-4-carbaldehyde derivatives?

Advanced Synthesis Optimization :

Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–20 minutes at 100–120°C) by enhancing polar intermediate formation. For example, 1-(4-substituted-phenyl)-3-(4-substituted-phenyl)-1H-pyrazole-4-carbaldehydes achieved 85–92% yields under microwave conditions vs. 60–75% via conventional heating .

Q. Key Parameters :

- Power Settings : Overheating can degrade thermally sensitive fluorinated groups.

- Solvent Selection : High-boiling solvents like DMSO prevent vaporization under microwave conditions .

What approaches resolve contradictions in spectral data or biological activity reports for pyrazole-4-carbaldehyde analogs?

Q. Advanced Data Contradiction Analysis :

- Case Study : Discrepancies in reported antimicrobial IC₅₀ values may arise from variations in microbial strains or culture conditions. Meta-analyses comparing results across standardized assays (e.g., CLSI guidelines) clarify structure-activity relationships .

- Spectral Reanalysis : Conflicting ¹³C NMR signals for the aldehyde carbon (δ ~190 ppm) can be resolved by verifying solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .

How are multi-step derivatizations of pyrazole-4-carbaldehydes designed to enhance pharmacological properties?

Q. Advanced Derivative Design :

- Schiff Base Formation : Condensation with hydrazides or amines introduces imine linkages, improving bioavailability. For example, N'-(pyrazol-4-ylmethylene) hydrazides showed enhanced anti-inflammatory activity via hydrogen bonding with COX-2 active sites .

- Heterocyclic Fusion : Coupling with triazoles or thiazoles via click chemistry expands π-conjugation, increasing binding affinity in antimicrobial assays .

What computational tools predict the reactivity and stability of fluorinated pyrazole-4-carbaldehydes in synthetic or biological environments?

Q. Advanced Computational Modeling :

- DFT/Molecular Dynamics : Simulates fluorinated aryl group interactions with solvent molecules or enzyme pockets. For instance, the electron-withdrawing effect of pentafluorophenyl groups stabilizes transition states in nucleophilic additions .

- ADMET Prediction : Software like SwissADME forecasts metabolic stability, highlighting susceptibility to aldehyde oxidase degradation .

How does crystallographic data inform the design of pyrazole-4-carbaldehyde-based metal coordination complexes?

Advanced Applications :

X-ray structures reveal lone pair availability at the aldehyde oxygen and pyrazole N2 atom, enabling coordination with transition metals (e.g., Cu²⁺, Pt²⁺). Such complexes are explored for anticancer activity, leveraging ROS generation via Fenton-like reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.